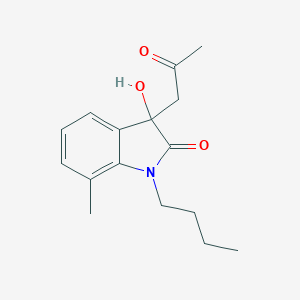

![molecular formula C27H25FN4O2 B368568 2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide CAS No. 942863-76-5](/img/structure/B368568.png)

2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. As a complex organic molecule, it could potentially participate in a variety of reactions, but specific details are not available .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Information such as melting point, boiling point, solubility, and stability are not available in the current literature .Mecanismo De Acción

Target of Action

The compound, also known as flmodafinil , is a bisfluoro analog of modafinil . It primarily targets the dopamine transporter , acting as a weak dopamine reuptake inhibitor . This means it increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

Mode of Action

Flmodafinil binds to the dopamine transporter, inhibiting the reuptake of dopamine . This results in an increased availability of dopamine in the synaptic cleft, which can lead to enhanced alertness, wakefulness, and cognitive performance .

Biochemical Pathways

It is known that the compound’s effects are related to its influence ondopaminergic neurotransmission . By inhibiting the reuptake of dopamine, flmodafinil may affect various dopamine-dependent processes in the brain, potentially influencing mood, motivation, attention, and learning .

Pharmacokinetics

Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . This suggests that flmodafinil may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability compared to related compounds .

Result of Action

The primary result of flmodafinil’s action is an increase in wakefulness and alertness . This is due to its effect on dopaminergic neurotransmission, which plays a key role in regulating arousal and cognition . As a result, flmodafinil may have potential applications in treating conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD) .

Action Environment

The action, efficacy, and stability of flmodafinil can be influenced by various environmental factors. For example, the compound’s effects may vary depending on the individual’s physiological state, such as their level of fatigue or their hormonal status . Additionally, the compound’s stability and efficacy may be affected by factors like temperature, pH, and the presence of other substances .

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN4O2/c1-30(22-7-3-2-4-8-22)26(34)18-32-24-10-6-5-9-23(24)29-27(32)20-15-25(33)31(17-20)16-19-11-13-21(28)14-12-19/h2-14,20H,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQDROWOFVSPFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3'-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368485.png)

![N-[3'-acetyl-5-methyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B368486.png)

![N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368487.png)

![N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368491.png)

![N-(4-acetyl-5',7'-dimethyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368494.png)

![N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368496.png)

![N-[4-acetyl-7'-methyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368498.png)

![N-{3'-acetyl-7-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368500.png)

![N-[4-acetyl-5'-methyl-1'-(3-methylbutyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368501.png)

![3-hydroxy-5-methyl-1-[3-(4-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368503.png)